5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide
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Overview
Description
5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide typically involves the reaction of 5-aminopyrazole-4-carboxamide derivatives with various reagents. One common method includes the reaction of 5-aminopyrazole-4-carboxamide with 3-(dimethylamino)-1-phenylprop-2-en-1-one in glacial acetic acid, leading to the formation of pyrazolo[1,5-A]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are frequently employed, using reagents like aryl halides and organolithium compounds.
Major Products Formed
Oxidation: Oxidized pyrazolopyrimidine derivatives.
Reduction: Tetrahydropyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Aryl-substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to glucocerebrosidase, enhancing its activity and facilitating its translocation to the lysosomal compartment in fibroblasts . This interaction is crucial for its potential therapeutic effects in conditions such as Gaucher disease.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5,7-dimethylpyrazolo[1,5-A]pyrimidine
- 3-Chloro-5,7-dimethylpyrazolo[1,5-A]pyrimidine
- 3-Iodo-5,7-dimethylpyrazolo[1,5-A]pyrimidine
Uniqueness
5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide stands out due to its specific substitution pattern and the presence of the carboxamide group, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-3-6(2)13-9(12-5)7(4-11-13)8(10)14/h3-4H,1-2H3,(H2,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZEAUFVCMQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589664 |
Source
|
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-19-7 |
Source
|
Record name | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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